molecular formula C11H15N3 B11803972 2-(Pyridin-4-YL)octahydropyrrolo[3,4-C]pyrrole

2-(Pyridin-4-YL)octahydropyrrolo[3,4-C]pyrrole

Cat. No.: B11803972
M. Wt: 189.26 g/mol
InChI Key: MKKULLXQKJMACD-UHFFFAOYSA-N
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Description

2-(Pyridin-4-YL)octahydropyrrolo[3,4-C]pyrrole is a heterocyclic compound that features a pyridine ring fused to an octahydropyrrolo[3,4-C]pyrrole structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a scaffold for the development of various pharmacologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyridin-4-YL)octahydropyrrolo[3,4-C]pyrrole can be achieved through several methods. One common approach involves the thermolysis of N-phthalimidoaziridines based on 5-alkenyl-1,2,4-oxadiazoles . This method involves heating N-phthalimidoaziridines in the presence of N-arylmaleimide to yield the desired pyrrolo[3,4-C]pyrrole derivatives.

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to ensure high yield and purity. This may include controlling the temperature, reaction time, and the use of specific catalysts to facilitate the reaction. The resulting product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(Pyridin-4-YL)octahydropyrrolo[3,4-C]pyrrole undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds. Substitution reactions can introduce various functional groups, such as halogens or alkyl groups, into the molecule .

Scientific Research Applications

2-(Pyridin-4-YL)octahydropyrrolo[3,4-C]pyrrole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Pyridin-4-YL)octahydropyrrolo[3,4-C]pyrrole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with the receptor’s binding domain .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Pyridin-4-YL)octahydropyrrolo[3,4-C]pyrrole is unique due to its specific structural features, which confer distinct biological activities and make it a valuable scaffold for drug development. Its ability to undergo various chemical reactions and its potential therapeutic applications further highlight its significance in scientific research .

Properties

Molecular Formula

C11H15N3

Molecular Weight

189.26 g/mol

IUPAC Name

5-pyridin-4-yl-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole

InChI

InChI=1S/C11H15N3/c1-3-12-4-2-11(1)14-7-9-5-13-6-10(9)8-14/h1-4,9-10,13H,5-8H2

InChI Key

MKKULLXQKJMACD-UHFFFAOYSA-N

Canonical SMILES

C1C2CN(CC2CN1)C3=CC=NC=C3

Origin of Product

United States

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